1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(diphenylmethyl)piperazine
Overview
Description
1-(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(diphenylmethyl)piperazine is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, a nitro group, and a diphenylmethyl group attached to an imidazole ring and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(diphenylmethyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the imidazole ring using a mixture of concentrated sulfuric acid and nitric acid.
Benzylation and Methylation: The benzyl and methyl groups can be introduced through alkylation reactions using benzyl chloride and methyl iodide, respectively, in the presence of a strong base such as sodium hydride.
Formation of the Piperazine Ring: The piperazine ring can be formed by reacting ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane.
Coupling of the Imidazole and Piperazine Rings: The final step involves coupling the imidazole and piperazine rings through a nucleophilic substitution reaction, often using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Bases: Sodium hydride, potassium carbonate.
Acids: Sulfuric acid, nitric acid.
Major Products Formed:
Amino Derivatives: Formed through reduction of the nitro group.
N-Oxides: Formed through oxidation of the imidazole ring.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(diphenylmethyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(diphenylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The nitro group and imidazole ring play crucial roles in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
1-(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(diphenylmethyl)piperazine can be compared with other imidazole derivatives, such as:
1-Benzyl-2-methyl-4-nitro-1H-imidazole: Lacks the piperazine ring, resulting in different biological activity.
4-(Diphenylmethyl)piperazine: Lacks the imidazole ring, leading to different chemical properties and applications.
1-(1-Benzyl-2-methyl-4-amino-1H-imidazol-5-yl)-4-(diphenylmethyl)piperazine: The amino derivative, which has different reactivity and biological effects.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity not observed in the individual components or other similar compounds.
Properties
IUPAC Name |
1-benzhydryl-4-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O2/c1-22-29-27(33(34)35)28(32(22)21-23-11-5-2-6-12-23)31-19-17-30(18-20-31)26(24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-16,26H,17-21H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVYUQVVJYOVAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1CC2=CC=CC=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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